molecular formula C22H10Cl2N2O4 B11096895 2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B11096895
M. Wt: 437.2 g/mol
InChI Key: TVJAKCCGHAUGTP-UHFFFAOYSA-N
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Description

2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-f]isoindole core substituted with two 4-chlorophenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-f]isoindole core, followed by the introduction of the 4-chlorophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may alter its electronic properties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolo[3,4-f]isoindole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary, but often include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
  • 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Uniqueness

Compared to similar compounds, 2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is unique due to the presence of the 4-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and modify its electronic properties, making it particularly useful in specific applications such as organic electronics and medicinal chemistry.

Properties

Molecular Formula

C22H10Cl2N2O4

Molecular Weight

437.2 g/mol

IUPAC Name

2,6-bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C22H10Cl2N2O4/c23-11-1-5-13(6-2-11)25-19(27)15-9-17-18(10-16(15)20(25)28)22(30)26(21(17)29)14-7-3-12(24)4-8-14/h1-10H

InChI Key

TVJAKCCGHAUGTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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